[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1485487-26-0
VCID: VC3064385
InChI: InChI=1S/C12H16FN3O/c13-11-8-15-4-1-10(11)12(17)16-5-2-9(7-14)3-6-16/h1,4,8-9H,2-3,5-7,14H2
SMILES: C1CN(CCC1CN)C(=O)C2=C(C=NC=C2)F
Molecular Formula: C12H16FN3O
Molecular Weight: 237.27 g/mol

[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine

CAS No.: 1485487-26-0

Cat. No.: VC3064385

Molecular Formula: C12H16FN3O

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine - 1485487-26-0

Specification

CAS No. 1485487-26-0
Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
IUPAC Name [4-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Standard InChI InChI=1S/C12H16FN3O/c13-11-8-15-4-1-10(11)12(17)16-5-2-9(7-14)3-6-16/h1,4,8-9H,2-3,5-7,14H2
Standard InChI Key XQKPYMNLBDQJBI-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)C(=O)C2=C(C=NC=C2)F
Canonical SMILES C1CN(CCC1CN)C(=O)C2=C(C=NC=C2)F

Introduction

Chemical Identity and Properties

[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is identified by its CAS registry number 1485487-26-0 and presents a well-defined structure that combines multiple functional groups of pharmacological interest . Its core structure consists of a piperidine ring with a methanamine substituent at the 4-position, while the nitrogen atom of the piperidine is connected to a 3-fluoropyridine through a carbonyl linkage. These structural elements contribute to its physical, chemical, and potential biological properties.

Basic Identification Parameters

The compound's identity is established through several standardized parameters that allow for precise identification and characterization. These parameters are essential for research applications and quality control.

Table 1: Basic Identification Parameters of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine

ParameterValue
CAS Number1485487-26-0
Molecular FormulaC₁₂H₁₆FN₃O
Molecular Weight237.27 g/mol
IUPAC Name[4-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Standard InChIInChI=1S/C12H16FN3O/c13-11-8-15-4-1-10(11)12(17)16-5-2-9(7-14)3-6-16/h1,4,8-9H,2-3,5-7,14H2
Standard InChIKeyXQKPYMNLBDQJBI-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1CN)C(=O)C2=C(C=NC=C2)F

The compound contains several functional groups that contribute to its chemical behavior, including the primary amine (-CH₂NH₂), the amide linkage (-N-C=O), and the fluorine substitution on the pyridine ring . These functional groups provide sites for potential chemical modifications and interactions with biological targets.

Structural Features and Characteristics

The three-dimensional structure of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine presents several noteworthy features that influence its chemical behavior. The piperidine ring typically adopts a chair conformation, with the methanamine group preferentially occupying an equatorial position to minimize steric interactions . The carbonyl group connecting the piperidine to the fluoropyridine moiety creates a relatively rigid junction, while the fluorine atom on the pyridine introduces electronic effects that influence the electron distribution across the aromatic system.

The primary amine functionality (–CH₂NH₂) at the 4-position of the piperidine ring serves as a potential hydrogen bond donor and a nucleophilic center for chemical reactions. This group can participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions, making the compound versatile for chemical derivatization.

Reaction StepKey ConditionsConsiderations
Amide CouplingBasic conditions, 0-25°CControl of acylation selectivity, prevention of over-acylation
Reductive AminationNaBH₃CN, MeOH, pH 6-7pH control is critical for selectivity and yield
Nitrile ReductionLiAlH₄ or H₂/Pd, THF, 0-25°CControl of reduction to prevent over-reduction
Protecting Group RemovalAcid or base hydrolysisConditions must be selective to preserve other functional groups

Research on similar compounds indicates that the coupling between the fluoropyridine carboxylic acid and the piperidine nitrogen may be achieved using reagents such as EDC/HOBt, HATU, or other carbodiimide-based coupling agents in the presence of a tertiary amine base . The reaction typically proceeds in polar aprotic solvents such as DMF, DCM, or THF.

Structural Analogues and Related Compounds

[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine belongs to a family of fluorinated pyridine derivatives that share similar structural features but differ in the substitution pattern or functional groups. These structural analogues provide valuable comparative data for understanding structure-activity relationships.

Positional Isomers and Structural Variants

CompoundCAS NumberKey Structural DifferenceMolecular Weight
[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine1485487-26-0Methanamine at position 4237.27 g/mol
[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine1479261-12-5Methanamine at position 3237.27 g/mol
1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine1495708-75-2Amine directly at position 4 (no methylene spacer)223.25 g/mol
(3-Fluoropyridin-4-yl)methanamine870063-62-0Lacks piperidine ring126.13 g/mol

Broader Chemical Classifications

From a broader perspective, [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine belongs to several important chemical classes:

  • Piperidine derivatives: Known for diverse biological activities, including antiviral, antibacterial, and antifungal properties

  • Fluorinated heterocycles: Fluorine substitution often enhances metabolic stability and modulates pharmacokinetic properties

  • Aminomethyl compounds: The primary amine functionality serves as an important pharmacophore in many bioactive molecules

Research on related piperidine derivatives has shown that compounds in this class can exhibit significant biological activities, potentially making [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine of interest for pharmaceutical research .

Applications in Research and Development

[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine and structurally related compounds have potential applications in various fields of research, particularly in medicinal chemistry and drug discovery.

Synthetic Building Block Utility

The compound's functional groups make it valuable as a synthetic intermediate for the preparation of more complex molecules. The primary amine group can serve as a point for further elaboration through various reactions:

  • Amide and sulfonamide formation

  • Reductive amination with aldehydes and ketones

  • Urea and carbamate synthesis

  • Nucleophilic addition to electrophiles

The presence of both basic (amine) and potentially hydrogen-bonding (amide carbonyl, pyridine nitrogen) sites within the molecule makes it suitable for the design of compounds intended to interact with specific biological targets through multiple binding interactions.

Characterization Methods and Analytical Profiles

Proper characterization of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine is essential for confirming its identity, purity, and structural features.

Spectroscopic Characterization

Several analytical techniques are typically employed to fully characterize compounds like [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule. The presence of fluorine also enables ¹⁹F NMR analysis, which can be particularly diagnostic for fluorinated compounds.

  • Mass Spectrometry: The expected molecular ion peak would be at m/z 237.27, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show characteristic breaks at the amide bond and loss of the aminomethyl group.

  • Infrared Spectroscopy: Key IR absorption bands would include those for the primary amine (NH₂ stretching at approximately 3300-3500 cm⁻¹), amide carbonyl (C=O stretching at approximately 1630-1660 cm⁻¹), and C-F bond (typically at 1000-1400 cm⁻¹).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are valuable techniques for assessing the purity of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine and detecting potential impurities or degradation products. Standard reverse-phase conditions using C18 columns with gradient elution of water/acetonitrile containing small amounts of formic acid would likely provide good separation and detection.

Future Research Directions

The unique structural features of [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine suggest several promising avenues for future research and development.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide valuable insights into structure-activity relationships (SAR). Potential modifications include:

  • Variation of the fluorine position on the pyridine ring

  • Replacement of fluorine with other halogens or functional groups

  • Modification of the linker between the piperidine and the pyridine

  • Substitution of the primary amine with other functional groups

Such SAR studies could help identify structural features critical for specific activities and guide the design of more potent or selective compounds for targeted applications.

Exploration of Biological Activities

Given the reported biological activities of related piperidine derivatives, [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine warrants evaluation for various biological activities, including:

  • Enzyme inhibition assays, particularly for targets known to interact with piperidine derivatives

  • Antimicrobial testing, given the reported antibacterial and antifungal properties of similar compounds

  • Neurological targets, as piperidine-containing compounds often show activity in central nervous system pathways

These explorations could potentially identify novel applications for this compound class in pharmaceutical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator